molecular formula C10H12O2S B1423500 3-(Methylsulfanyl)-2-phenylpropanoic acid CAS No. 858208-68-1

3-(Methylsulfanyl)-2-phenylpropanoic acid

Cat. No. B1423500
CAS RN: 858208-68-1
M. Wt: 196.27 g/mol
InChI Key: YKIZRLIHXOESLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfanyl)propanoic acid, also known as 3-methylthiopropanoate, belongs to the class of organic compounds known as straight chain fatty acids . These are fatty acids with a straight aliphatic chain .

Scientific Research Applications

HIV Research

3-(Methylsulfanyl)-2-phenylpropanoic acid: is utilized in the de novo design of small molecule inhibitors targeting the LEDGF/p75-HIV integrase interaction . This interaction is crucial for the HIV virus to integrate its genetic material into the host’s DNA, and disrupting it can prevent the virus from replicating.

Antimicrobial Activity

This compound has been studied for its potential in antimicrobial applications . It’s been tested against various strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger . The presence of the methylsulfanyl group may influence the compound’s ability to interact with bacterial cell walls or fungal membranes.

Biomaterials and Sulfonation

In the field of biomaterials, sulfonated molecules like 3-(Methylsulfanyl)-2-phenylpropanoic acid have shown promise. Sulfonation can enhance biomaterial properties, impacting cellular responses such as adhesion, proliferation, and differentiation . This is particularly relevant in regenerative medicine , drug delivery , and tissue engineering .

Drug Delivery Systems

The compound’s structure could be beneficial in designing drug delivery systems , especially for targeting the brain. The challenges posed by the blood-brain barrier require innovative approaches, and this compound’s properties might help in creating solutions for conditions like traumatic brain injury .

properties

IUPAC Name

3-methylsulfanyl-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-13-7-9(10(11)12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIZRLIHXOESLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfanyl)-2-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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